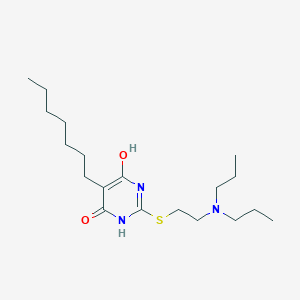
2-(2-Dipropylamino-ethylsulfanyl)-5-heptyl-6-hydroxy-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of 2-thiouracil derivatives with N-(2-bromoethyl)phthalimides in an alkaline medium. This reaction provides S-monoamidoalkylation products, which are further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PENTYL-4(3H)-PYRIMIDINONE .
- 2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-ISOPROPYL-3H-PYRIMIDIN-4-ONE .
Uniqueness
2-{[2-(DIPROPYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H35N3O2S |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2-[2-(dipropylamino)ethylsulfanyl]-5-heptyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H35N3O2S/c1-4-7-8-9-10-11-16-17(23)20-19(21-18(16)24)25-15-14-22(12-5-2)13-6-3/h4-15H2,1-3H3,(H2,20,21,23,24) |
InChI Key |
SURBLSXGSQTUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(N=C(NC1=O)SCCN(CCC)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Fluorophenyl)-6-phenylpyridin-2-yl]phenol](/img/structure/B11684570.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11684582.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11684583.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11684589.png)
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B11684596.png)
![(5Z)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684611.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684615.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11684626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684636.png)

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile](/img/structure/B11684646.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11684658.png)

![(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684668.png)
